(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Description
(2S)-Azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a chiral azetidine derivative complexed with trifluoroacetic acid (TFA). The compound has the molecular formula C₄H₈FN·C₂HF₃O₂ and a molecular weight of 203.1 g/mol (CAS 2173637-40-4) . Structurally, it consists of a four-membered azetidine ring with a fluoromethyl substituent at the (2S)-position, paired with TFA as a counterion.
Properties
Molecular Formula |
C6H8F3NO4 |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7NO2.C2HF3O2/c6-4(7)3-1-2-5-3;3-2(4,5)1(6)7/h3,5H,1-2H2,(H,6,7);(H,6,7)/t3-;/m0./s1 |
InChI Key |
WHRPDJUENKHACE-DFWYDOINSA-N |
Isomeric SMILES |
C1CN[C@@H]1C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CNC1C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution via Diastereomeric Salt Formation
A patent by CN103467350A outlines a resolution-based synthesis starting from racemic 1-benzyl-azetidine-2-carboxylic acid (Scheme 1 ). The method exploits the differential solubility of diastereomeric salts formed with D-α-phenylethylamine:
- Salt Formation : Racemic 1-benzyl-azetidine-2-carboxylic acid reacts with D-α-phenylethylamine in ethanol, acetone, or acetonitrile under reflux (65–80°C, 0.5–4 hours). The (S)-enantiomer preferentially crystallizes, yielding a 53–58% diastereomeric excess (d.e.).
- Recrystallization : The crude (S)-1-benzyl-azetidine-2-carboxylic acid is purified via solvent recrystallization (ethanol or isopropanol), achieving >98% enantiomeric excess (e.e.).
- Debenzylation : Hydrogenolysis using 5–10% palladium on carbon in methanol/water at 20–50°C removes the benzyl group, affording (S)-azetidine-2-carboxylic acid. Acidification with TFA generates the final TFA salt.
Key Advantages : Low-cost starting materials and high scalability (>20 g batches). Limitations include moderate enantioselectivity in initial crystallization and reliance on chiral amines.
Malonic Ester Cyclization
Futamura et al. developed a five-step route from dimethyl malonate, achieving 48% overall yield and >99.9% e.e. (Scheme 2 ):
- Chiral Auxiliary Installation : Dimethyl malonate is condensed with (S)-1-phenylethylamine to form a Schiff base, followed by alkylation with 1,2-dibromoethane in DMF using Cs₂CO₃ (80°C, 12 hours). Cyclization yields dimethyl (1S)-1-(phenylethyl)azetidine-2,2-dicarboxylate (99% yield).
- Krapcho Decarboxylation : Treatment with LiCl in DMSO/H₂O at 150°C selectively removes one ester group, producing (2S)-1-(phenylethyl)azetidine-2-carboxylate (78% yield, 2.7:1 dr).
- Epimerization and Hydrolysis : Acidic hydrolysis (6 M HCl, reflux) cleaves the chiral auxiliary, followed by recrystallization with TFA to achieve >99.9% e.e..
Key Advantages : Exceptional enantiopurity and avoidance of transition-metal catalysts. Drawbacks include high-temperature steps and costly malonic esters.
Diastereoselective α-Alkylation of Azetidine-2-Carbonitriles
Tayama and Nakanome reported a borane-mediated α-alkylation strategy for azetidine-2-carbonitriles (Scheme 3 ):
- Borane Complex Formation : N-((S)-1-Arylethyl)azetidine-2-carbonitriles react with BH₃·THF at −78°C, forming configurationally stable N-borane complexes.
- Alkylation : Treatment with LDA and benzyl bromide at −78°C induces α-alkylation with 72% yield and 97:3 dr. Hydrolysis with HCl/TFA yields (S)-azetidine-2-carboxylic acid TFA salt.
Key Advantages : High diastereoselectivity and modularity for diverse substituents. Limitations include sensitivity to moisture and requires cryogenic conditions.
Analytical Characterization
The TFA salt exhibits a distinct trifluoromethyl signal at δ −75.6 ppm in ¹⁹F NMR. Recrystallization from ethanol/TFA yields monoclinic crystals suitable for X-ray analysis.
Comparative Analysis
| Method | Yield | e.e. | Cost | Scalability |
|---|---|---|---|---|
| Chiral Resolution | 53–58% | 98% | Low | High (>100 g) |
| Malonic Ester | 48% | >99.9% | Moderate | Medium (10–50 g) |
| α-Alkylation | 72% | 97% | High | Low (<10 g) |
The chiral resolution method is optimal for industrial-scale production due to cost-effectiveness, while the malonic ester route suits high-purity applications. Borane-mediated alkylation, though less scalable, offers versatility for structural analogs.
Chemical Reactions Analysis
Types of Reactions
(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein structure and function due to its unique ring structure.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and proteins, potentially affecting their structure and function. The trifluoroacetic acid moiety can influence the compound’s acidity and reactivity, impacting its interactions with other molecules.
Comparison with Similar Compounds
Azetidine Derivatives with TFA
Several azetidine-TFA salts share structural motifs but differ in substituents and applications:
Structural Insights :
Non-Azetidine TFA Salts
TFA is widely used as a counterion in diverse compounds, influencing solubility and purification:
Functional Insights :
- TFA improves crystallinity and facilitates HPLC purification (e.g., dabigatran purification ).
- Bicyclic and pyrrolidine derivatives highlight TFA’s versatility in stabilizing charged intermediates .
Comparative Analysis of Properties
Physicochemical Properties
Notes:
Key Differences :
- Azetidine-TFA derivatives are specialized for receptor studies, whereas non-azetidine TFA salts (e.g., dabigatran) target clinical applications .
- Safety protocols for TFA-containing compounds emphasize handling corrosive materials .
Biological Activity
(2S)-Azetidine-2-carboxylic acid, also known as Aze or Azc, is a non-protein amino acid that serves as an analog of proline. It is characterized by its unique four-membered heterocyclic structure and has been studied for its biological activities, including toxicity and potential therapeutic applications. When combined with 2,2,2-trifluoroacetic acid, this compound exhibits distinct biochemical properties that warrant further investigation.
- Molecular Formula : CHNO
- Molecular Weight : 101.105 g/mol
- CAS Number : 2133-34-8
Toxicity and Misincorporation
Azetidine-2-carboxylic acid has been shown to be toxic when misincorporated into proteins in place of proline. This misincorporation can lead to various toxic effects, including:
- Growth Inhibition : It inhibits the growth of competing vegetation and can poison herbivores .
- Teratogenic Effects : Studies have indicated that Aze can cause malformations in animal models, including ducks, hamsters, and rabbits .
- Protein Alteration : The incorporation of Aze into human proteins can disrupt the structure and function of essential proteins like collagen and keratin .
The mechanism behind the toxicity of Aze is linked to its structural similarity to proline. Molecular studies suggest that Aze can be incorporated into proteins by prolyl-tRNA synthetase but may lead to dysfunctional protein synthesis due to its altered chemical properties .
Study on Plant Growth Inhibition
Research has demonstrated that azetidine-2-carboxylate can inhibit the growth of Arabidopsis thaliana, a model organism for plant biology. The inhibition is attributed to the low amino acid specificity of cytosolic prolyl-tRNA synthetase, which allows for the incorporation of Aze instead of proline .
Anticancer Potential
In a study evaluating various azetidin-2-one derivatives for anticancer activity, one compound showed significant cytotoxic effects against cervical cancer (SiHa) and melanoma (B16F10) cell lines. The mechanism was linked to apoptosis induction via caspase activation and modulation of cell cycle genes . This suggests potential therapeutic applications for derivatives of azetidine compounds in cancer treatment.
Data Tables
| Study | Findings | Implications |
|---|---|---|
| Plant Growth Inhibition | Aze inhibits Arabidopsis thaliana growth | Potential use as a herbicide |
| Anticancer Activity | Compound derived from Aze showed cytotoxicity in cancer cells | Possible development of new anticancer drugs |
Q & A
Q. What are the optimal methods for synthesizing (2S)-azetidine-2-carboxylic acid with high enantiopurity?
Enantioselective synthesis can be achieved via chiral auxiliary-mediated methods or enzymatic resolution. For example, chiral tert-butoxycarbonyl (Boc) protection followed by asymmetric hydrogenation ensures >98% enantiomeric excess (ee). Post-synthesis purification via reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) is critical for verifying purity .
Q. How does the solubility profile of (2S)-azetidine-2-carboxylic acid influence its application in aqueous vs. organic reaction systems?
The compound exhibits good solubility in polar solvents (water, DMSO, DMF) due to its zwitterionic nature, making it suitable for aqueous-phase biochemical studies. In contrast, trifluoroacetic acid (TFA) enhances solubility in hydrophobic matrices by protonating amine groups, facilitating peptide synthesis in organic phases .
Q. What safety protocols are essential for handling 2,2,2-trifluoroacetic acid in laboratory settings?
TFA requires stringent ventilation (fume hoods), chemical-resistant gloves (nitrile), and eye protection. Spills should be neutralized with sodium bicarbonate and contained using inert absorbents. Chronic exposure risks include respiratory irritation and corrosive burns, necessitating regular air quality monitoring .
Advanced Research Questions
Q. How can stereochemical effects of (2S)-azetidine-2-carboxylic acid be analyzed in peptide backbone substitutions?
Circular dichroism (CD) spectroscopy and X-ray crystallography are key for assessing conformational changes. For example, substituting proline with (2S)-azetidine-2-carboxylic acid in collagen models alters helix stability, detectable via CD peak shifts at 220 nm. Solid-phase peptide synthesis (SPPS) with TFA deprotection ensures high coupling efficiency .
Q. What mechanistic insights explain TFA’s role in enhancing reaction rates for acid-catalyzed processes?
TFA’s strong acidity (pKa ~0.23) and low nucleophilicity stabilize carbocation intermediates in Friedel-Crafts alkylation. Kinetic studies using isotopically labeled substrates (e.g., D-TFA) reveal rate acceleration via proton transfer transitions, validated by Hammett plot analysis .
Q. How can contradictions in reported toxicity data for azetidine derivatives be resolved?
Discrepancies arise from assay variability (e.g., cell line sensitivity). Standardized protocols (OECD Test No. 423) using primary hepatocytes or 3D spheroid models improve reproducibility. LC-MS quantification of metabolic byproducts (e.g., β-aminopropionitrile) clarifies dose-response relationships .
Methodological Guidance
Q. What purification strategies are recommended for isolating (2S)-azetidine-2-carboxylic acid from complex reaction mixtures?
Q. How can isotopic labeling (e.g., 13C, 15N) of azetidine-2-carboxylic acid be optimized for metabolic tracing studies?
Enzymatic incorporation using methionine-γ-lyase with 13C-glucose as a precursor yields >90% isotopic enrichment. NMR (1H-13C HSQC) or MALDI-TOF validates labeling efficiency in protein biosynthesis assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
